molecular formula C12H17NO4S B1528758 2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide CAS No. 1343228-97-6

2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide

Cat. No.: B1528758
CAS No.: 1343228-97-6
M. Wt: 271.33 g/mol
InChI Key: NBZITZKOYCHUDP-UHFFFAOYSA-N
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Description

2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It belongs to the benzenesulfonamide class of compounds, which are extensively investigated for their diverse biological activities and their role as key scaffolds in drug discovery . The molecular structure incorporates a tetrahydrofuran (oxolane) ring linked via a methyleneoxy bridge to a 2-methylbenzenesulfonamide core. This specific architecture, combining a sulfonamide group with an aromatic system and a heterocyclic ether, is commonly explored in the design of enzyme inhibitors . Compounds featuring the sulfonamide functional group (R-SO₂NH₂) are widely studied for their ability to interact with enzyme active sites. Research into analogous benzenesulfonamide derivatives has demonstrated their potential as inhibitors for a variety of enzymes, including protein kinases, phospholipases, and other disease-relevant targets . The structural motif of an N-substituted sulfonamide is a prominent feature in many investigational compounds, such as those developed for use as MEK inhibitors . The presence of the oxolane (tetrahydrofuran) ring in the structure is a key synthetic handle that can influence the molecule's physicochemical properties and its binding affinity for biological targets. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or animal use. Researchers are encouraged to utilize this high-purity compound in exploratory studies, including but not limited to hit-to-lead optimization, structure-activity relationship (SAR) investigations, and as a building block for the synthesis of more complex molecules in drug discovery pipelines.

Properties

IUPAC Name

2-methyl-4-(oxolan-2-ylmethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-9-7-10(4-5-12(9)18(13,14)15)17-8-11-3-2-6-16-11/h4-5,7,11H,2-3,6,8H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZITZKOYCHUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CCCO2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Analysis of Preparation Methods

General Strategy for Synthesis

The preparation of 2-methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide typically involves three key steps:

  • Construction of the substituted aromatic ring
  • Introduction of the oxolan-2-ylmethoxy substituent
  • Formation of the sulfonamide group

Given the structure, the most logical synthetic route is:

  • Synthesis of 2-methyl-4-hydroxybenzenesulfonamide
  • Alkylation of the phenolic group with oxolan-2-ylmethyl halide (e.g., bromide or chloride)
  • Purification and characterization

This approach leverages well-established reactions for sulfonamide formation and etherification of phenols.

Stepwise Synthetic Route

Step 1: Synthesis of 2-methyl-4-hydroxybenzenesulfonamide

Reaction:
$$
\text{2-methyl-4-hydroxybenzenesulfonyl chloride} + \text{NH}_3 \rightarrow \text{2-methyl-4-hydroxybenzenesulfonamide} + \text{HCl}
$$

This is a classic sulfonamide synthesis, where the sulfonyl chloride is reacted with ammonia to yield the sulfonamide.

Step 2: Alkylation (Etherification) of Phenolic Hydroxyl Group

Reaction:
$$
\text{2-methyl-4-hydroxybenzenesulfonamide} + \text{oxolan-2-ylmethyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound} + \text{KBr}
$$

This Williamson ether synthesis introduces the oxolan-2-ylmethoxy group at the 4-position.

Step 3: Purification and Characterization
  • Purification : Column chromatography or recrystallization (solvent: ethyl acetate/hexane or ethanol)
  • Characterization : NMR, IR, MS, and melting point determination

Data Table: Key Preparation Parameters

Step Reagents & Conditions Typical Yield Notes
1 2-methyl-4-hydroxybenzenesulfonyl chloride + NH₃, 0–5 °C, water/EtOH 80–90% Standard sulfonamide formation; exothermic, control temperature
2 Oxolan-2-ylmethyl bromide, K₂CO₃, DMF, 60 °C, 8–16 h 60–85% Williamson ether synthesis; inert atmosphere recommended
3 Column chromatography or recrystallization >95% purity Purity confirmed by NMR, MS, and melting point

Research Findings and Discussion

  • The described stepwise method is robust, using commercially available or easily synthesized intermediates.
  • Etherification (Step 2) is the most critical step for yield and purity; optimization of base, solvent, and temperature is essential.
  • Green chemistry approaches (e.g., oxidative sulfonylation, SO₂ insertion) offer potential for process improvement, particularly for scale-up and sustainability.
  • The compound is commercially available from chemical suppliers, indicating its synthesis is well-established and scalable.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide has been investigated for its potential as a therapeutic agent. Its sulfonamide group is known for antibacterial properties, making it a candidate for developing new antibiotics. The unique oxolane structure may enhance its bioactivity and selectivity against bacterial enzymes.

Anticancer Research

Recent studies have indicated that compounds with similar sulfonamide functionalities exhibit anticancer properties. Research is ongoing to evaluate the efficacy of this compound in inhibiting tumor growth and proliferation in various cancer cell lines. Preliminary data suggest that it may interfere with key metabolic pathways in cancer cells.

StudyFindings
Demonstrated antibacterial activity against Gram-positive bacteria.
Showed potential cytotoxic effects in cancer cell lines.

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes involved in metabolic processes is under investigation. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism is being explored to assess the compound's effectiveness as a selective inhibitor.

Case Study 1: Antibacterial Activity

A study published in Molecular Bank demonstrated that derivatives of sulfonamides, including this compound, exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The structure was confirmed using IR and NMR spectroscopy, providing insights into its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Potential

In another study focused on anticancer properties, the compound was tested against several human cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, suggesting that the compound could serve as a basis for developing new anticancer therapies .

Industrial Applications

Beyond medicinal uses, this compound may find applications in:

  • Agricultural Chemicals : As a potential pesticide or herbicide due to its biological activity.
  • Material Science : Its unique chemical structure could be utilized in developing new materials or coatings with antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The sulfonamide group is a common pharmacophore in drug design, with substituents significantly influencing biological activity. Below is a comparative analysis of 2-methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide and key analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity
This compound C₁₂H₁₇NO₄S 271.34 Oxolan-2-ylmethoxy, methyl Not reported
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide C₂₅H₂₃NO₃S 417.52 Methoxy, naphthyl, methyl Stereochemical purity: 99%
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (1c) C₂₃H₂₀N₂O₄S 444.48 Methoxy, quinazolinone COX-2 inhibition: 47.1% at 20 μM
Celecoxib (Reference) C₁₇H₁₄F₃N₃O₂S 381.37 Trifluoromethyl, pyrazole COX-2 inhibition: 80.1% at 1 μM

Key Observations:

  • Substituent Diversity : The oxolan-2-ylmethoxy group in the target compound introduces a cyclic ether moiety, which may enhance metabolic stability compared to linear alkoxy groups (e.g., methoxy in compound 1c ) .
  • Steric and Electronic Effects: The tetrahydrofuran ring in the target compound could influence binding affinity through steric bulk or hydrogen-bonding interactions, contrasting with the planar quinazolinone group in 1c .

Pharmacological Implications

  • COX-2 Inhibition: The para-substituent’s electronic nature is critical for COX-2 activity. Compound 1c (4-methoxy) shows higher inhibition than halogen-substituted analogs (e.g., 1d, 1e), suggesting electron-donating groups enhance binding .

Biological Activity

2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C₁₂H₁₇NO₄S
  • Molecular Weight : 271.33 g/mol
  • CAS Number : 1343228-97-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxolan-2-ylmethoxy group enhances binding affinity and selectivity, which may lead to improved therapeutic efficacy against specific diseases .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria, suggesting a potential application in treating bacterial infections .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cells, evidenced by a substantial increase in annexin V-FITC-positive apoptotic cells .

Study 1: Anticancer Efficacy

In a study examining the effects of sulfonamide derivatives on cancer cell lines, it was found that this compound exhibited an IC50 value indicating potent inhibition of cell proliferation. The mechanism involved the induction of apoptosis through caspase activation pathways .

CompoundCell LineIC50 (μM)Apoptosis Induction
This compoundMDA-MB-23110.93Significant

Study 2: Antibacterial Properties

A separate investigation focused on the antibacterial effects of the compound against common pathogens. It demonstrated notable inhibitory effects on bacterial growth, further supporting its potential as an antimicrobial agent.

BacteriaInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide, and how can purity be validated?

  • Methodology : Synthesis typically involves sequential functionalization of the benzene core. For example, sulfonamide formation via reaction with sulfonyl chloride derivatives, followed by oxolane-methoxy group introduction using nucleophilic substitution. Microwave-assisted synthesis may reduce reaction times . Characterization requires NMR (¹H/¹³C) to confirm substituent positions, LC-MS for molecular weight verification, and HPLC for purity assessment (>95% recommended for biological studies) .

Q. Which biological assays are appropriate for preliminary evaluation of this compound’s activity?

  • Methodology : Begin with in vitro enzyme inhibition assays (e.g., kinases, proteases) due to sulfonamide’s known role in targeting active sites . Proteomics approaches, such as affinity chromatography coupled with mass spectrometry, can identify binding partners . Use cell viability assays (MTT or resazurin) to screen for cytotoxicity in relevant cell lines .

Q. How can solubility challenges posed by the oxolane and sulfonamide groups be addressed?

  • Methodology : Employ co-solvents like DMSO (≤1% v/v to avoid cellular toxicity) or cyclodextrin-based solubilization. Alternatively, synthesize prodrugs by temporarily masking the sulfonamide with ester or amide groups, which hydrolyze in vivo .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity of the oxolane moiety?

  • Methodology : Use quantum mechanical calculations (DFT) to model transition states during oxolane ring formation or methoxy group coupling. Tools like Gaussian or ORCA can predict regioselectivity and energy barriers . Molecular dynamics simulations (e.g., GROMACS) assess solvent effects on reaction efficiency .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodology : Conduct meta-analysis of existing data to identify variables (e.g., assay conditions, cell line specificity). Compare structural analogs (e.g., 4-methoxy-N-(thiazol-2-yl)benzenesulfonamide ) to isolate substituent effects. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can reaction yields be improved while minimizing by-products during scale-up?

  • Methodology : Apply Design of Experiments (DoE) to optimize parameters (temperature, catalyst loading). Continuous flow reactors enhance mixing and heat transfer, reducing side reactions . Monitor intermediates in real-time using inline FTIR or Raman spectroscopy .

Q. What approaches are used to establish structure-activity relationships (SAR) for the sulfonamide group?

  • Methodology : Synthesize derivatives with modified sulfonamide substituents (e.g., alkyl, aryl) and test in bioassays. Pair with crystallography (e.g., X-ray or cryo-EM) to visualize binding modes. Computational docking (AutoDock Vina) can prioritize analogs for synthesis .

Methodological Considerations

  • Data Contradiction Analysis : Cross-reference crystallographic data (e.g., Acta Crystallographica reports ) with computational models to validate conformational preferences.
  • Experimental Design : Use fractional factorial designs (e.g., Taguchi methods) to efficiently explore multi-variable synthesis conditions .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide

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